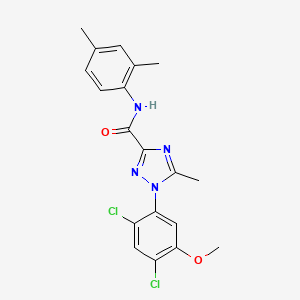

1-(2,4-dichloro-5-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

This compound belongs to the 1,2,4-triazole carboxamide class, characterized by a triazole core substituted with a dichloro-methoxyphenyl group at position 1 and a 2,4-dimethylphenyl carboxamide moiety at position 2.

Properties

IUPAC Name |

1-(2,4-dichloro-5-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N4O2/c1-10-5-6-15(11(2)7-10)23-19(26)18-22-12(3)25(24-18)16-9-17(27-4)14(21)8-13(16)20/h5-9H,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCBGMNYLLIFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC(=C(C=C3Cl)Cl)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201116351 | |

| Record name | 1-(2,4-Dichloro-5-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339099-54-6 | |

| Record name | 1-(2,4-Dichloro-5-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339099-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichloro-5-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2,4-Dichloro-5-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the class of triazole-carboxamides. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. The unique structural features of this molecule contribute to its pharmacological properties.

- Molecular Formula : C19H18Cl2N4O2

- Molecular Weight : 405.28 g/mol

- CAS Number : 339099-54-6

The biological activity of triazole derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors. The specific interactions of this compound with proteins and cellular pathways remain an area of ongoing research.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example:

- Case Study : A related triazole compound demonstrated an IC50 value of less than 10 µM against various cancer cell lines, suggesting potent cytotoxic activity .

- Mechanism : The presence of specific substituents on the phenyl rings is believed to enhance the interaction with target proteins involved in cell proliferation and apoptosis.

Anticonvulsant Activity

Triazole derivatives are also being explored for their anticonvulsant potential:

- Research Findings : In a study involving various triazole compounds, some exhibited significant anticonvulsant effects in picrotoxin-induced seizure models . The structure-activity relationship (SAR) analysis highlighted that modifications at the phenyl ring positions could enhance efficacy.

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

- The presence of electron-donating groups (e.g., methyl groups) on the phenyl rings increases biological activity.

- Substituents such as dichloro and methoxy groups play a crucial role in enhancing the compound's interaction with biological targets.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | <10 | |

| Compound B | Anticonvulsant | 15 | |

| Compound C | Antitubercular | 7.05 |

Future Directions

The ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies may focus on:

- In vivo Studies : Exploring the pharmacokinetics and pharmacodynamics in animal models.

- Target Identification : Utilizing proteomic approaches to identify specific protein targets within cancer and neuronal pathways.

Scientific Research Applications

1-(2,4-dichloro-5-methoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound with a molecular weight of approximately 405.28 g/mol. It belongs to the triazole-carboxamides class, which is known for diverse biological activities, especially in medicinal chemistry.

Molecular Formula: C19H18Cl2N4O2

Research Applications

Research suggests that this compound has significant biological activities and has been studied as a potential antifungal and anti-inflammatory agent. The triazole component is known to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi.

This compound finds primary applications in:

- Medicinal chemistry Its unique structural features allow it to be used in various medicinal chemistry applications aimed at developing new therapeutic agents.

- Development of new therapeutic agents The compound's structure allows it to be used in medicinal chemistry for creating new therapeutic agents.

Interactions with Biological Targets

Interaction studies have shown that this compound interacts with various biological targets, such as:

- Enzymes

- Receptors

These interactions are critical for understanding its pharmacodynamics and optimizing its therapeutic profile.

Comparison with Similar Compounds

1-[2,4-Dichloro-5-(propan-2-yloxy)phenyl]-N-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide ()

- Key Differences : Replaces the methoxy group with a bulkier isopropyloxy group.

- Impact: The isopropyloxy group may reduce solubility compared to methoxy, decreasing bioavailability. However, its steric bulk could enhance selectivity for cannabinoid receptors (CB1/CB2) by fitting into hydrophobic binding pockets .

- Molecular Weight : ~460 g/mol (higher than the target compound due to additional chlorine and isopropyl groups).

N-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()

- Key Differences : Uses a 1,2,3-triazole core instead of 1,2,4-triazole and positions the methoxy group on a 2-methoxyphenyl ring.

- Impact : The 1,2,3-triazole configuration may alter hydrogen-bonding interactions with targets. The ortho-methoxy substituent could sterically hinder binding to planar receptors like tyrosine kinases .

- Molecular Weight : ~350 g/mol (lower due to fewer chlorine atoms).

1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()

- Key Differences : Substitutes dichloro-methoxyphenyl with a chloro-methylphenyl group.

- The methyl group may enhance metabolic stability .

- Molecular Weight : ~340 g/mol.

Functional Group Comparison Table

Research Findings and Hypothesized Mechanisms

- Cannabinoid Receptor Interaction: The target compound’s dichloro-methoxyphenyl group resembles SR141716A (), a CB1 inverse agonist. The methoxy group may mimic the ether oxygen in SR141716A, facilitating hydrogen bonding with Ser383 in CB1 .

- Kinase Inhibition : Analogous to pyrazole-carboxamides in , the triazole core could act as a ATP-binding site competitor in kinases. The 2,4-dimethylphenyl group may enhance hydrophobic interactions with kinase pockets .

- Pesticidal Activity : Dichlorophenyl groups are common in agrochemicals (). The target compound’s chlorine atoms may disrupt insect nervous systems via GABA receptor modulation .

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR); focus on hydrogen bonding with Arg120 and hydrophobic contacts .

- ADMET Prediction : Apply SwissADME to assess hepatotoxicity (CYP3A4 inhibition risk) and blood-brain barrier permeability .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability in aqueous vs. lipid bilayer environments .

How can in vivo pharmacokinetic studies be designed to minimize off-target effects?

Advanced Research Question

- Dosing Strategy : Administer 10 mg/kg orally in Sprague-Dawley rats; collect plasma samples at 0.5, 2, 6, and 24 hours for LC-MS/MS analysis .

- Metabolite Profiling : Identify hydroxylated derivatives (e.g., para-demethylation) via UPLC-QTOF .

- Tissue Distribution : Use radiolabeled <sup>14</sup>C-compound to track accumulation in liver and kidneys .

How should researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

- Replicate Experiments : Validate inconsistent results (e.g., EC50 variability) using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Control for Solubility : Pre-dissolve compound in DMSO/PEG-400 mixtures to ensure uniform bioavailability .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to differentiate assay-specific variability .

What formulation strategies address its poor aqueous solubility?

Advanced Research Question

- Nanoemulsions : Use high-pressure homogenization with Labrafil M 1944 CS and Tween 80 (particle size <200 nm) .

- Co-crystallization : Screen with succinic acid or nicotinamide to enhance dissolution rates .

- Prodrug Design : Synthesize phosphate esters for improved intestinal absorption .

What advanced analytical techniques validate its stability under storage conditions?

Advanced Research Question

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor degradation via UPLC-PDA (e.g., hydrolysis of carboxamide group) .

- X-ray Diffraction : Confirm crystallinity loss in amorphous formulations using XRD (e.g., Bruker D8 Advance) .

How can toxicity be systematically assessed in preclinical models?

Advanced Research Question

- Acute Toxicity : Conduct OECD 423 tests in Wistar rats (dose range: 50–2000 mg/kg) .

- Genotoxicity : Perform Ames test (TA98 strain) with metabolic activation (S9 fraction) .

- Cardiotoxicity : Measure hERG channel inhibition via patch-clamp assays (IC50 >30 µM acceptable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.